The synthesis of SRI 6409-94 typically involves a reaction between 2,4-dinitrophenylhydrazine and dl-threonine. This reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general procedure includes:
In industrial settings, automated reactors and continuous flow systems are employed to enhance yield and reduce by-products. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.
The molecular structure of SRI 6409-94 can be represented by its IUPAC name: (2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid. The compound features several functional groups including:
These structural features play a crucial role in the compound's biological activity and interactions.
SRI 6409-94 participates in various chemical reactions typical of amino acids and aromatic compounds. Key types of reactions include:
Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction are often utilized in reactions involving SRI 6409-94. Specific conditions must be maintained to ensure selectivity and yield.
The mechanism of action for SRI 6409-94 primarily revolves around its role as a molecular tool in biochemical studies. It aids in understanding how structural variations influence biological activity, particularly in teratogenicity associated with retinol.
In studies, it has been shown that modifications to the three-dimensional configuration of retinol can significantly affect its developmental toxicity. This highlights the importance of molecular structure in pharmacological outcomes .
SRI 6409-94 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
SRI 6409-94 finds applications primarily within scientific research:
SRI 6409-94 emerged as a deliberately engineered analog of the synthetic retinoid Ro 13-6298 (also known as Ro 13-6298). Its development in the late 1980s to early 1990s was driven by the need to investigate the structural determinants of retinoid bioactivity, specifically examining how three-dimensional molecular conformation influences biological function. The compound was assigned the CAS Registry Number 127697-58-9, providing a unique identifier for research and regulatory purposes. Designed as a molecular probe, SRI 6409-94 was strategically optimized for in vivo teratogenicity studies, with early research demonstrating its ability to induce dose-dependent congenital abnormalities in vertebrate models. This targeted design established SRI 6409-94 as a specialized tool compound rather than a therapeutic candidate, distinguishing it from earlier retinoids developed for potential clinical applications [1].
The foundational research on SRI 6409-94 utilized virgin female outbred Syrian golden hamsters (Mesocricetus auratus) as the primary in vivo model. These studies systematically documented the compound's capacity to produce deformed offspring across multiple developmental parameters. Research demonstrated that exposure to SRI 6409-94 consistently resulted in fetal malformations, establishing its utility for probing retinoid-mediated developmental pathways. The selection of this particular animal model provided a standardized biological system for evaluating structure-activity relationships in retinoid compounds [1].
SRI 6409-94, chemically designated as C₂₄H₂₉NO₃ with a molecular weight of 379.49 g/mol, belongs to the synthetic retinoid class. Its structural architecture features a polycyclic framework that mimics the three-dimensional spatial arrangement of natural retinol (vitamin A alcohol) while incorporating strategic modifications. The compound's core structure includes a substituted tetramethyltetralin ring system connected through a linker to a para-substituted benzamide moiety. Specifically, the SMILES notation (O=C(NC1=CC=C(C(OCC)=O)C=C1)C2=CC(C(C)(C)CCC3(C)C)=C3C=C2) reveals critical features: a tertiary butyl group attached to the tetralin ring, an ethyl carboxylate functional group on the benzamide ring, and an amide bond linkage between the two aromatic systems [1].
Structural Element | Chemical Group | Biological Significance |
---|---|---|
Tetralin ring system | Dimethyl-substituted with tertiary butyl chain | Mimics retinol's cyclic end group |
Linking moiety | Amide bond (-NHC(O)-) | Enhances metabolic stability versus ester linkages |
Benzamide substitution | Ethoxycarbonyl (-C(O)OCH₂CH₃) | Modulates polarity and target interactions |
Aliphatic chain | -CCC₃(C)C | Mimics retinol's polyene tail conformation |
SRI 6409-94 exhibits its closest structural and functional relationship with Ro 13-6298, sharing the teratogenic profile while differing in specific substituents that influence three-dimensional conformation. Both compounds serve as chemical probes to investigate how stereochemical factors govern retinoid bioactivity, particularly their teratogenic potential. Unlike natural retinoids that participate in essential physiological processes, SRI 6409-94 and its analogs were specifically engineered to disrupt developmental pathways, enabling researchers to isolate the conformational determinants of retinoid signaling [1].
SRI 6409-94 occupies a specialized niche in pharmacological research as a molecular tool designed to unravel the stereochemical basis of retinoid activity. Its primary research value lies in its ability to demonstrate how specific three-dimensional configurations of retinoid-like structures dictate biological outcomes, particularly teratogenesis. When administered orally to pregnant Syrian golden hamsters, SRI 6409-94 produces a constellation of teratogenic effects that serve as quantifiable endpoints for structure-activity relationship studies. Research findings consistently report two hallmark effects: significant reductions in mean fetal body weight and decreased numbers of ossified skeletal districts in developing fetuses. These measurable outcomes provide critical data points for correlating molecular structure with developmental toxicity [1].
Research Application | Experimental Model | Key Observations | Research Significance |
---|---|---|---|
Teratogenicity studies | Syrian golden hamsters | Dose-dependent production of deformed offspring | Estishes causal relationship between exposure and developmental abnormalities |
Skeletal development analysis | Fetal skeletal staining techniques | Reduction in ossified skeletal districts | Reveals specific impact on bone morphogenesis |
Growth metrics | Fetal weight measurements | Significantly reduced mean fetal body weight | Quantifies overall developmental impairment |
Structure-activity relationships | Comparative retinoid analysis | Confirms critical role of 3D configuration in bioactivity | Isolates stereochemical factors from electronic or functional group effects |
Beyond teratogenicity studies, SRI 6409-94 provides crucial insights into retinoid receptor interactions and signaling mechanisms. Its structural specificity enables researchers to probe how particular conformational orientations influence binding to nuclear retinoid receptors (RARs, RXRs) and subsequent gene expression changes. This molecular-level understanding contributes to rational drug design principles for retinoid-based therapeutics targeting dermatological conditions, malignancies, and metabolic disorders. By delineating the structural boundaries between therapeutic and toxic retinoid effects, research employing SRI 6409-94 informs safety assessment strategies for novel retinoid compounds [1].
Compound Name | Relationship to SRI 6409-94 |
---|---|
SRI 6409-94 | Primary compound of interest |
Ro 13-6298 | Direct structural analog |
Retinol | Natural vitamin A form whose configuration is studied using SRI 6409-94 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: